(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(furan-2-yl)methanone
Description
The compound "(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(furan-2-yl)methanone" features a thienopyridine core fused with a dihydrothiophene ring and substituted with a chlorine atom at position 2. The methanone group links this heterocyclic system to a furan-2-yl moiety.
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-11-6-8-7-14(4-3-10(8)17-11)12(15)9-2-1-5-16-9/h1-2,5-6H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAMXKHGMGIRLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(furan-2-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-chloropyridine and a thiophene derivative under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the thienopyridine core reacts with furan-2-carboxylic acid or its derivatives in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H
Biological Activity
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(furan-2-yl)methanone is a complex organic molecule that has gained attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 334.77 g/mol. The structure features a thieno[3,2-c]pyridine core, which is known for its biological activity, particularly in modulating various biological pathways. The presence of the furan group enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.
The biological activity of this compound is often linked to its ability to interact with specific molecular targets such as enzymes or receptors. The thienopyridine moiety may facilitate binding to target proteins, while the furan group can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to changes in cellular pathways and physiological responses.
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Antimicrobial Activity : Some studies suggest that derivatives of thieno[3,2-c]pyridine possess significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary investigations have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Neuroprotective Effects : Research has indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
-
Antimicrobial Studies : A study on thienopyridine derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibiotic agents.
Compound Activity Reference Thienopyridine A Moderate Thienopyridine B High -
Cancer Research : In vitro studies showed that certain thieno[3,2-c]pyridine derivatives could inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell Line IC50 (µM) Reference MCF-7 10 HeLa 15 -
Neuroprotective Studies : Animal models have indicated that compounds with similar structures can enhance cognitive function and protect against neurodegeneration by modulating acetylcholine levels in the brain.
- In a mouse model study, administration of a thienopyridine derivative improved memory performance in behavioral tests.
Comparison with Similar Compounds
Table 1: Structural Comparison
Metabolism and Stability :
- Deuterated analogs () of clopidogrel demonstrated improved metabolic stability via selective deuteration, reducing oxidative metabolism by CYPs .
- Prasugrel metabolites () highlight the role of thienopyridine intermediates in bioactivation pathways .
Table 3: Physicochemical Properties
Safety Notes:
- Handling precautions for analogs (e.g., ) emphasize avoiding heat, ignition sources, and proper eye protection .
Q & A
Basic: What are the recommended synthetic routes for (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(furan-2-yl)methanone, and how can purity be optimized?
Methodological Answer:
- Synthetic Routes :
- Step 1 : Start with the thienopyridine core. Chlorination at the 2-position can be achieved using POCl₃ or SOCl₂ under reflux conditions ( ).
- Step 2 : Couple the chlorinated thienopyridine with furan-2-yl-methanone via a nucleophilic aromatic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) ( ).
- Step 3 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
- Purity Optimization :
Basic: How can the structural conformation of this compound be validated, especially its fused ring system?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm the dihydrothienopyridine and furan ring geometry. Compare bond angles/torsion angles with related structures (e.g., reports similar compounds with resolved crystallographic data) .
- NMR Analysis :
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict optimized geometry and compare with experimental data .
Advanced: How to design experiments to resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
Methodological Answer:
- Standardize Assay Conditions :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%) .
- Validate target engagement via enzymatic assays (e.g., kinase inhibition profiling) .
- Data Triangulation :
- Compare results across multiple assays (e.g., MTT, apoptosis markers, Western blot) to confirm mechanism .
- Replicate studies in independent labs to rule out batch variability .
- Meta-Analysis : Review structural analogs (e.g., ) to identify substituent effects on activity .
Advanced: What strategies are effective for studying the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Core Modifications :
- Biological Testing :
- Data Integration : Combine SAR data with ADMET predictions (e.g., SwissADME) to prioritize lead compounds .
Advanced: How to address solubility and stability challenges in in vivo studies?
Methodological Answer:
- Solubility Enhancement :
- Stability Testing :
Advanced: What computational tools are recommended for predicting metabolic pathways?
Methodological Answer:
- Software :
- Use GLORYx for phase I/II metabolism prediction, focusing on furan ring oxidation and thienopyridine dechlorination .
- Validate with in vitro microsomal assays (human liver microsomes + NADPH) .
- Key Parameters :
Basic: What safety precautions are critical during handling and storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
